molecular formula C20H15FN4O2 B2790586 N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-54-1

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2790586
CAS No.: 921574-54-1
M. Wt: 362.364
InChI Key: UIIQAHRRIRNDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a bicyclic heterocyclic core with a fused pyrazole and pyridine ring. Key structural features include:

  • 2-Fluorophenyl substituent: Introduced via the amide linkage at position 7; fluorine enhances lipophilicity and metabolic stability.
  • 5-Methyl group: Likely influences steric bulk and electronic effects.
  • 2-Phenyl group: Contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-24-11-14(19(26)22-17-10-6-5-9-16(17)21)18-15(12-24)20(27)25(23-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQAHRRIRNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative to form the pyrazolopyridine core. This cyclization reaction often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted under an inert atmosphere.

    Introduction of Substituents: The final step involves the introduction of the fluorophenyl, methyl, and phenyl groups through various substitution reactions. These reactions may involve the use of reagents such as fluorobenzene, methyl iodide, and phenylboronic acid, along with palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. These compounds have been evaluated against various cancer cell lines. For instance, compounds in this class have shown significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating their potency .

Anti-inflammatory Properties

Pyrazolo[4,3-c]pyridines have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

CNS Disorders

The compound's structure suggests potential interactions with central nervous system targets. Pyrazole derivatives have been studied for their efficacy in treating conditions such as Alzheimer's disease and depression by modulating neurotransmitter systems .

Enzyme Inhibition

This compound has been reported to inhibit various kinases and enzymes involved in cancer progression and inflammation. For example, it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazolo[4,3-c]pyridine derivatives. Variations in substituents on the pyrazole ring can significantly influence biological activity:

Substituent Effect on Activity
2-FluorophenylEnhances anticancer activity
Methyl GroupImproves solubility and bioavailability
Carbonyl GroupEssential for enzyme interaction

This table summarizes how specific modifications to the compound can enhance its therapeutic properties.

Case Study: Anticancer Efficacy

In a study evaluating a series of pyrazolo[4,3-c]pyridine derivatives including this compound, researchers found that the compound exhibited an IC50 value of 0.39 µM against A549 lung cancer cells . This significant potency indicates its potential as a lead compound for further development.

Case Study: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory properties of pyrazolo[4,3-c]pyridine derivatives demonstrated that these compounds could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This finding supports the hypothesis that this compound could be beneficial in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations at the Amide Group

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorophenyl C₂₀H₁₆FN₃O₂* ~349.36 Fluorine enhances electronegativity
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-Ethoxyphenyl C₂₂H₂₂N₃O₃ 376.43 Ethoxy group increases hydrophilicity
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 2-Methoxyethyl C₁₉H₂₂N₄O₃ 354.40 Methoxyethyl improves solubility
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 3-Methylphenyl C₂₇H₂₃N₃O₂ 421.49 Benzyl group enhances lipophilicity

Key Observations :

  • Fluorine vs. Ethoxy/Methoxy : The 2-fluorophenyl group in the target compound balances lipophilicity and electronic effects compared to the more polar ethoxy or methoxyethyl groups .
  • Steric Effects : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 5-ethyl or 5-propyl in analogs .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Impact on Properties
Target Compound Methyl Moderate steric bulk; may improve metabolic stability
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl Increased lipophilicity; potential for slower clearance
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl Higher lipophilicity; may reduce solubility

Key Observations :

  • Smaller alkyl groups (methyl) in the target compound likely improve solubility compared to ethyl or propyl analogs .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

  • Target Compound : The 2-fluorophenyl group increases logP compared to polar substituents (e.g., methoxyethyl) but remains less lipophilic than benzyl-containing analogs .
  • 5-Methyl vs. 5-Benzyl : The absence of a benzyl group in the target compound reduces molecular weight and may enhance membrane permeability .

Biological Activity

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H15FN4O2C_{20}H_{15}FN_4O_2 with a molecular weight of 362.4 g/mol. It features a pyrazolo[4,3-c]pyridine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H15FN4O2C_{20}H_{15}FN_4O_2
Molecular Weight362.4 g/mol
CAS Number921507-54-2

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression. For instance, pyrazole derivatives have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to synthetic lethality in cancer cells deficient in homologous recombination repair pathways, such as BRCA1/2 mutations .

Anticancer Activity

Several studies have assessed the anticancer properties of pyrazolo[4,3-c]pyridine derivatives:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values around 0.01 µM.
    • NCI-H460 (lung cancer) : IC50 values around 0.03 µM.
    • SF-268 (central nervous system cancer) : IC50 values around 31.5 µM .
  • Mechanistic Studies : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Anti-inflammatory Activity

Pyrazole derivatives are also investigated for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators such as prostaglandins. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Mefuparib Hydrochloride

A related compound, mefuparib hydrochloride (MPH), demonstrated potent PARP inhibition and significant anticancer activity in vivo and in vitro settings. MPH exhibited high water solubility and was able to induce G2/M cell cycle arrest and apoptosis in homologous recombination repair-deficient cells . Although not identical, these findings suggest that this compound may share similar mechanisms of action.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step heterocyclic assembly, starting with condensation of fluorophenyl amines with ketoesters or pyrazole precursors. Key steps include cyclization under acidic or basic conditions and functionalization of the pyridine core. Optimization requires careful control of temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid for dehydration). Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo-pyridine fused core. SHELX programs are widely used for refinement .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify fluorophenyl substituents (e.g., aromatic protons at δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). 19F^{19}F NMR detects the 2-fluorophenyl moiety (δ -110 to -120 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 406.142) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Standard assays include:

  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Solubility and stability : HPLC monitoring in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural characterization?

Discrepancies may arise from dynamic effects (e.g., tautomerism in the pyrazolo-pyridine ring) or disorder in crystal packing. Strategies include:

  • DFT calculations : Compare experimental NMR chemical shifts with computed values for different tautomers.
  • High-resolution XRD : Refine anisotropic displacement parameters to detect disorder, especially in fluorophenyl orientations .
  • Variable-temperature NMR : Identify temperature-dependent shifts indicative of conformational flexibility .

Q. What computational methods are suitable for predicting the compound’s binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on fluorophenyl π-stacking and hydrogen bonding with the carboxamide group.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • ADMET prediction : Tools like SwissADME estimate logP (e.g., ~3.2), bioavailability, and CYP450 metabolism risks .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

  • Analog synthesis : Replace the 2-fluorophenyl group with chloro, methoxy, or trifluoromethyl variants to probe electronic effects.
  • Core modifications : Introduce substituents at the pyridine 5-position (e.g., methyl to ethyl) to enhance hydrophobic interactions.
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups while monitoring activity .

Q. What methodologies address challenges in crystallizing this compound for high-resolution structural studies?

  • Solvent screening : Test polar aprotic (e.g., DMSO) vs. non-polar (toluene) solvents for crystal growth.
  • Seeding techniques : Use microseeds from related pyrazolo-pyridine structures to induce nucleation.
  • Cryocooling : Optimize cryoprotectants (e.g., glycerol) to reduce lattice vibrations during XRD data collection .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Metabolite profiling : Use LC-MS/MS to identify active or toxic metabolites in plasma.
  • Pharmacokinetic modeling : Fit IV/PO dosing data to estimate clearance, volume of distribution, and half-life.
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target organs .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Reproducibility : Triplicate experiments with independent replicates to minimize batch effects .

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding.
  • Cellular thermal proteome profiling (CPP) : Identify target proteins via mass spectrometry after heat denaturation.
  • Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal upon target gene suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.